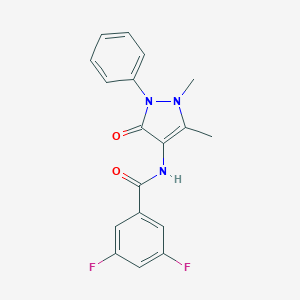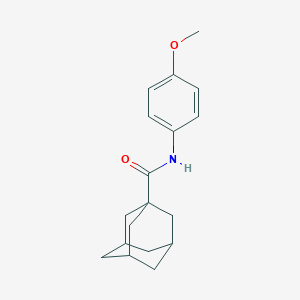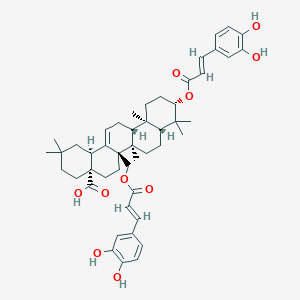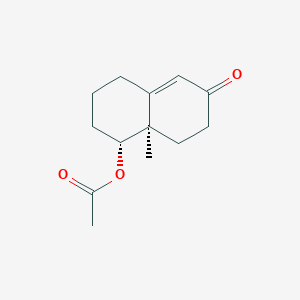
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as 6MPY3CA and is a member of the pyridine family.
Mécanisme D'action
The mechanism of action of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes and receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has various biochemical and physiological effects. This compound has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide is its potential as a therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent for cancer, neurodegenerative diseases, and inflammation. Another direction is to study the mechanism of action of this compound in more detail to better understand its therapeutic effects. Additionally, research can focus on improving the solubility and bioavailability of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide to enhance its efficacy in vivo.
Méthodes De Synthèse
The synthesis of N-(6-methylpyridin-2-yl)pyridine-3-carboxamide involves the reaction between 6-methyl-2-pyridinecarboxylic acid and thionyl chloride, followed by the reaction with 3-aminopyridine. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide has been found to have potential applications in various research fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been studied for its potential as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammation.
Propriétés
Nom du produit |
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
|---|---|
Formule moléculaire |
C12H11N3O |
Poids moléculaire |
213.23 g/mol |
Nom IUPAC |
N-(6-methylpyridin-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O/c1-9-4-2-6-11(14-9)15-12(16)10-5-3-7-13-8-10/h2-8H,1H3,(H,14,15,16) |
Clé InChI |
VYMSCFQPFSTNRJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2 |
SMILES canonique |
CC1=NC(=CC=C1)NC(=O)C2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B239921.png)
![4-Methyl-1-[(2-naphthyloxy)acetyl]piperidine](/img/structure/B239922.png)
![N-[3-(benzoylamino)phenyl]-4-bromobenzamide](/img/structure/B239924.png)
![1-[(6-Methoxy-2-naphthyl)sulfonyl]-4-methylpiperazine](/img/structure/B239926.png)






![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)


